molecular formula C20H19ClF2N4O3S3 B2831213 (1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-2-yl)(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 1101187-54-5

(1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-2-yl)(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2831213
CAS No.: 1101187-54-5
M. Wt: 533.02
InChI Key: PPUFRLRHNSRKKD-UHFFFAOYSA-N
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Description

The compound (1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-2-yl)(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a complex organic molecule with a molecular formula of C22H25ClN4O3S3 and a molecular weight of 525.1. It contains several functional groups and rings, including a pyrrolidine ring, a piperazine ring, a thiophene ring, and a benzo[d]thiazole ring .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, featuring several heterocyclic rings and functional groups. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a common feature in many biologically active compounds . The piperazine ring, a six-membered ring containing two nitrogen atoms, is also a common feature in many drugs . The thiophene and benzo[d]thiazole rings are sulfur-containing aromatic rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its complex molecular structure. For example, the presence of multiple heterocyclic rings and functional groups would likely impact its solubility, stability, and reactivity . The compound has a melting point of 128-129 degrees Celsius .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Researchers Patel, Agravat, and Shaikh (2011) investigated the antimicrobial activities of various pyridine derivatives, including compounds similar to the one . They synthesized derivatives like 2-[N-(substituted benzothiazolyl)amino]pyridin-3-yl(4-(2-hydroxyethyl)piperazin-1-yl)methanones and found them to exhibit variable and modest activity against bacteria and fungi. This research suggests potential applications in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
  • In a similar study, Patel and Agravat (2009) synthesized pyridine derivatives with potential antibacterial activities. They created compounds like 2-[4-(substituted benzothiazol-2-yl)aminosulfonylanilino]pyridine-3-carboxylic acids, indicating a focus on developing new antibiotics (Patel & Agravat, 2009).

Molecular Interaction and Biochemical Analysis

  • A study by Shim et al. (2002) delved into the molecular interactions of compounds structurally similar to the one of interest, particularly focusing on cannabinoid receptors. They analyzed the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide and its conformations, offering insights into receptor-ligand interactions. This research is significant for understanding the biochemical interactions of similar compounds (Shim et al., 2002).

Heterocyclic Syntheses

  • Acheson and Wallis (1982) explored the synthesis of various heterocyclic compounds, including reactions involving thioureas, thioamides, and benzothiazoles. Their findings contribute to the broader understanding of synthesizing complex heterocyclic compounds, which is relevant to the chemical under discussion (Acheson & Wallis, 1982).

Future Directions

The future research directions for this compound could potentially involve further exploration of its synthesis, characterization, and potential biological activities. Given its complex structure and the presence of several functional groups and heterocyclic rings, it could serve as a valuable scaffold for the design of new compounds with different biological profiles .

Properties

IUPAC Name

[1-(5-chlorothiophen-2-yl)sulfonylpyrrolidin-2-yl]-[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClF2N4O3S3/c21-16-3-4-17(32-16)33(29,30)27-5-1-2-14(27)19(28)25-6-8-26(9-7-25)20-24-18-13(23)10-12(22)11-15(18)31-20/h3-4,10-11,14H,1-2,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPUFRLRHNSRKKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)N3CCN(CC3)C4=NC5=C(C=C(C=C5S4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClF2N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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